molecular formula C11H11N3O3 B2364932 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 1282857-69-5

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B2364932
CAS No.: 1282857-69-5
M. Wt: 233.227
InChI Key: GUSSGZSCPQUCHR-UHFFFAOYSA-N
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Description

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that combines a pyridine ring with an oxadiazole ring, linked by a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, which is then coupled with a pyridine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-3-2-6-12-10(7)11-13-8(17-14-11)4-5-9(15)16/h2-3,6H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSSGZSCPQUCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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